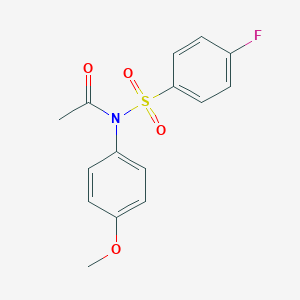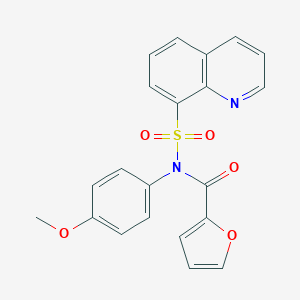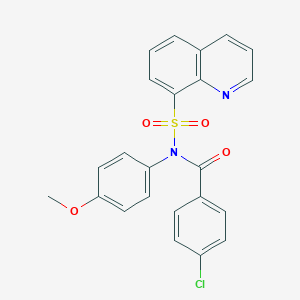![molecular formula C22H18FNO4S B280806 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide, also known as AMF-26, is a compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds, which have been used as antibacterial and diuretic agents. The unique structure of AMF-26 has shown promise in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. By inhibiting CAIX, N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been found to selectively target cancer cells that overexpress CAIX. In addition, it has been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in inhibiting the growth of cancer cells. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide in humans.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carboxylic acid and 4-fluoro-2-methylbenzenesulfonyl chloride. The intermediates are prepared by reacting the starting materials with various reagents, such as thionyl chloride and acetic anhydride. The final coupling reaction is carried out using a palladium catalyst to form the desired product.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been studied for its potential use in cancer treatment. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies using mouse models have also shown promising results in reducing tumor growth.
Propiedades
Fórmula molecular |
C22H18FNO4S |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18FNO4S/c1-12-10-15(23)8-9-20(12)29(26,27)24-19-11-18-21(13(2)25)14(3)28-22(18)17-7-5-4-6-16(17)19/h4-11,24H,1-3H3 |
Clave InChI |
JDRVEDASCRPTIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
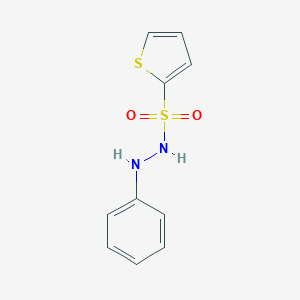
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
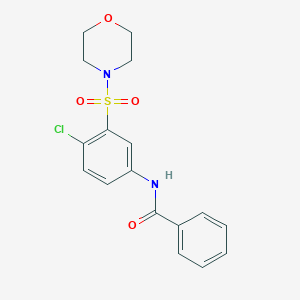
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
